4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole
Description
Properties
IUPAC Name |
4-methyl-2-(oxan-2-ylmethoxy)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-8-7-14-10(11-8)13-6-9-4-2-3-5-12-9/h7,9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIUVRQKFBOSHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OCC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole typically involves the reaction of 4-methylthiazole with oxan-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring undergoes oxidation at the sulfur atom. Common oxidizing agents include hydrogen peroxide (
) and potassium permanganate (
):
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Acetic acid, 60°C, 4 hours | Sulfoxide derivative (thiazole S-oxide) | ||
| Aqueous, pH 7, 25°C | Sulfone derivative (thiazole S,S-dioxide) |
The sulfoxide product is typically formed under milder conditions, while stronger oxidants like
yield sulfones.
Reduction Reactions
Reduction targets the thiazole ring or substituents:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
text| Anhydrous ether, reflux | Partially reduced thiazolidine |[1][2] |
|
(Catalytic) | Pd/C, ethanol, 50°C | Ring-opened amine-thiol derivative | |
Selective reduction of the thiazole ring to thiazolidine is achievable with
, while catalytic hydrogenation may cleave the ring .
Electrophilic Substitution
The methyl group at position 4 participates in electrophilic reactions, such as halogenation:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| , DCM, 0°C | 4-(Bromomethyl)-2-[(oxan-2-yl)methoxy]-1,3-thiazole |
Halogenation proceeds via a free-radical mechanism, confirmed by X-ray crystallography in analogous thiazole systems .
Nucleophilic Substitution
The oxane-2-methoxy group can be replaced under nucleophilic conditions:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| , DMF, 80°C | 2-Amino-4-methyl-1,3-thiazole derivative | ||
| Thiophenol | |||
| , DMSO, 120°C | 2-(Phenylthio)-4-methyl-1,3-thiazole |
The reaction with ammonia generates 2-amino derivatives, while thiophenol yields arylthio-substituted products .
Cycloaddition Reactions
The thiazole ring participates in [3+2] cycloadditions with nitrilimines:
| Dipolarophile | Conditions | Product | Reference |
|---|---|---|---|
| Nitrilimine | DMF, 25°C, 12 hours | Pyrazole-fused thiazole derivative |
This regioselective reaction forms spiro intermediates that rearrange to pyrazolyl-thiazole hybrids, confirmed by spectroscopic analysis .
Functional Group Transformations
The methyl group undergoes oxidation to carboxylic acid under specific conditions:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| , 100°C | 4-Carboxy-2-[(oxan-2-yl)methoxy]-1,3-thiazole |
This transformation is critical for generating bioactive derivatives, such as antidiabetic agents .
Comparative Reactivity Insights
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole possesses notable antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as a lead compound in antibiotic development. The compound's mechanism involves interaction with specific molecular targets, modulating biological pathways to inhibit microbial growth.
Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro studies show that it can induce apoptosis in cancer cell lines, such as A549 (human lung adenocarcinoma) and U251 (human glioblastoma). The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring can enhance its cytotoxic effects . For instance, derivatives with specific substituents exhibited IC50 values below 30 µM against these cancer cell lines, highlighting their potential for therapeutic use .
Enzyme Inhibition
This compound has been explored for its ability to inhibit various enzymes. For example, certain derivatives have shown promise as inhibitors of carbonic anhydrase III (CA-III), which is implicated in several physiological processes and diseases . The presence of specific functional groups in the thiazole structure is crucial for enhancing inhibitory activity.
Synthesis and Derivative Development
The synthesis of this compound typically involves the reaction of thiazole precursors with oxane derivatives. This synthetic route allows for the introduction of various substituents that can modify the compound's biological activity. Researchers have synthesized numerous derivatives to optimize their pharmacological properties .
Material Science Applications
Beyond its pharmaceutical relevance, this compound is being investigated for applications in material science. Its unique chemical structure allows it to be incorporated into polymers and other materials to enhance properties such as thermal stability and mechanical strength. The compound's ability to form stable complexes with metals also opens avenues for catalysis and sensor applications.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Methyl-2-(oxan-4-yl)methoxy]-1,3-thiazole | Similar thiazole structure with different oxane substitution | Altered biological activity |
| 2-(Oxan-2-yl)methoxy]-1,3-thiazole | Contains an oxane ring and thiazole structure | Different position of methoxy group |
| 5-(Methoxy)-1,3-thiazole | Thiazole ring with a methoxy group | Lacks oxane group; simpler structure |
| 4-(Chloromethyl)-1,3-thiazole | Thiazole ring with chloromethyl substituent | Halogen substitution alters reactivity |
This table illustrates how variations in structure can impact biological activity and potential applications.
Anticancer Activity Case Study
In a study published in a peer-reviewed journal, researchers synthesized multiple derivatives of this compound and evaluated their anticancer properties against several cell lines. One derivative exhibited an IC50 value of 24 µM against MCF-7 breast cancer cells, indicating significant cytotoxic potential .
Antimicrobial Efficacy Case Study
Another study focused on the antimicrobial efficacy of the compound against common pathogens such as E. coli and S. aureus. Results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their viability as new antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole involves its interaction with specific molecular targets and pathways . The thiazole ring can interact with enzymes and receptors, modulating their activity . This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Substituent Effects at Position 4
Key Insight : Methyl groups at position 4 enhance inhibitory activity compared to bulkier or electron-withdrawing substituents.
- Compound 6a (4-methyl-1,3-thiazole): Exhibited superior in vitro inhibitory activity over 4-(2-thienyl)-thiazole derivatives (e.g., 6i), highlighting the methyl group’s favorable electronic and steric profile .
- 4-Methyl-2-(trifluoromethylphenyl)thiazole carbohydrazide : Demonstrated potent antioxidant activity, outperforming ascorbic acid, likely due to the synergistic effects of the methyl and trifluoromethylphenyl groups .
Substituent Effects at Position 2
Key Insight : Substituents at position 2 influence binding affinity, solubility, and metabolic stability.
- Compound 9d (2-(4-methylphenyl)-1,3-thiazole): Aromatic substituents like 4-methylphenyl may enhance binding via π-π interactions in anticancer targets, as seen in benzimidazole-thiazole hybrids .
- Compound 40 (3-phenylthiazole-2(3H)-thione): Exhibited antibacterial activity against S. aureus (MIC = 3.125 µg/mL), attributed to the thione group and aromatic ring .
- Thiazole carboxamide derivatives : Tetrahydropyran-like substituents (e.g., in mGluR1 antagonists) improved metabolic stability but faced solubility challenges .
Comparison: The target compound’s tetrahydropyranylmethoxy group offers a balance between steric bulk and solubility, differing from purely aromatic or electron-withdrawing substituents.
Antimicrobial Activity :
- Coumarin-thiazole hybrids (e.g., compounds 192–196): Methoxy groups at position 5 or 6 on the coumarin ring enhanced antifungal activity against C. albicans (MICs = 5.9–14.2 µM) .
- Imidazotriazole-incorporated thiazoles : Derivatives with aliphatic side chains (e.g., 41a–c) showed MRSA inhibition comparable to mupirocin .
Neurological Targets :
Comparison : The target compound’s tetrahydropyranylmethoxy group may confer antifungal or antibacterial properties akin to methoxy-substituted coumarin hybrids, while its ether linkage could enhance neurological target engagement compared to purely aromatic analogues.
Biological Activity
4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and metabolic effects, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered heterocycle containing sulfur and nitrogen. The presence of the oxan group and a methoxy substituent enhances its solubility and biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The thiazole ring can modulate enzyme activities or receptor interactions, leading to various biological effects such as:
- Inhibition of microbial growth
- Modulation of metabolic pathways
Research indicates that these interactions can lead to significant therapeutic effects against various pathogens and cancer cells .
Antimicrobial Activity
Thiazoles have been extensively studied for their antimicrobial properties. The compound has demonstrated notable activity against several bacterial strains. For instance:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 125 - 150 |
| This compound | Escherichia coli | 150 - 200 |
| This compound | Candida albicans | 100 - 200 |
These results indicate that the compound exhibits moderate antimicrobial activity compared to standard antibiotics .
Anticancer Activity
The anticancer potential of thiazole derivatives has been a focal point in recent research. Studies show that modifications to the thiazole structure can enhance cytotoxicity against various cancer cell lines. For example:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | Melanoma | 0.021 - 0.071 |
| This compound | Prostate Cancer | 0.4 - 2.2 |
These findings suggest that the compound may act as a potent inhibitor of tubulin polymerization, a critical process in cancer cell proliferation .
Case Studies
Several studies have highlighted the effectiveness of thiazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study conducted on various thiazole derivatives demonstrated that compounds with an oxan group showed enhanced activity against resistant strains of bacteria.
- Cytotoxicity in Cancer Models : Another investigation revealed that compounds similar to this compound exhibited significant cytotoxicity in vitro against melanoma and prostate cancer cells.
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis indicates that modifications to the thiazole ring significantly influence its biological activity. Key factors include:
- Substituents on the thiazole ring : Electron-donating groups enhance activity.
- Length and branching of alkyl chains : These affect lipophilicity and membrane penetration.
Q & A
Q. What are the standard synthetic routes for constructing the thiazole core in 4-methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole?
The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis , involving the reaction of α-haloketones with thioamides . For derivatives with methoxy or oxane substituents, nucleophilic substitution or etherification is employed. For example, the oxane-methoxy group can be introduced via Williamson ether synthesis using 2-(chloromethyl)oxane and a hydroxyl-substituted thiazole intermediate. Reaction conditions (e.g., DMSO as a solvent, reflux for 18 hours) and catalysts (e.g., K₂CO₃) are critical for optimizing yields .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
Key techniques include:
- NMR spectroscopy : - and -NMR to confirm substituent positions and integration ratios (e.g., methyl groups at δ 2.5 ppm, oxane protons at δ 3.5–4.0 ppm) .
- FT-IR spectroscopy : Absorption bands for C-O-C (1250–1050 cm⁻¹) and thiazole C=N (1650–1600 cm⁻¹) .
- Elemental analysis : Discrepancies between calculated and experimental C/H/N content (e.g., ±0.3% tolerance) indicate impurities or hydration .
Q. What functionalization strategies are applicable to the oxane-methoxy group in this compound?
The oxane ring can undergo ring-opening reactions under acidic conditions or oxidation to form carbonyl derivatives. For example, treatment with HCl may cleave the oxane ring, while ozonolysis could modify the methoxy linker . Substituents on the thiazole (e.g., methyl groups) can be further halogenated or cross-coupled via Suzuki-Miyaura reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound?
Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates .
- Catalyst selection : K₂CO₃ or NaH for deprotonation in etherification steps .
- Temperature control : Reflux (80–100°C) for 12–24 hours ensures completion without side reactions . A recent study achieved 75% yield using methanol/water mixtures and anhydrous MgCl₂ as a desiccant .
Q. How should researchers address contradictions between experimental and computational spectral data?
Discrepancies in NMR or IR spectra often arise from solvent effects or conformational flexibility . For example:
Q. What mechanistic insights explain the regioselectivity of electrophilic substitution on the thiazole ring?
Electrophilic attacks (e.g., nitration, sulfonation) favor the C5 position due to resonance stabilization of the intermediate. The electron-donating methyl group at C4 further directs substitution to C5, as shown in studies on analogous thiazoles . Computational studies (e.g., Fukui indices) quantitatively predict reactive sites .
Q. How can impurities in elemental analysis be minimized during synthesis?
- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) separates polar byproducts .
- Mass-directed purification : HPLC-MS identifies and isolates target compounds from side products .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
